molecular formula C23H32N4O3 B11116699 4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11116699
M. Wt: 412.5 g/mol
InChI Key: FEZVCVBGJFKADB-UHFFFAOYSA-N
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Description

4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a triazolone core, a piperidine ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through Friedel-Crafts acylation, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling and Cyclization: The final steps involve coupling the intermediate compounds and cyclizing to form the complete structure under controlled conditions, often involving heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of suitable leaving groups and solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazolone and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a probe to study the interactions of triazolone derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests possible activity as an analgesic, anti-inflammatory, or antineoplastic agent. Further research could elucidate its pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolone core may mimic endogenous ligands, allowing the compound to modulate biological pathways. Detailed studies would be required to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopentyl-3-(1-(3-(4-hydroxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    4-cyclopentyl-3-(1-(3-(4-chlorophenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets and altering its pharmacokinetic profile compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C23H32N4O3/c1-25-23(29)27(19-5-3-4-6-19)22(24-25)18-13-15-26(16-14-18)21(28)12-9-17-7-10-20(30-2)11-8-17/h7-8,10-11,18-19H,3-6,9,12-16H2,1-2H3

InChI Key

FEZVCVBGJFKADB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC)C4CCCC4

Origin of Product

United States

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